molecular formula C12H9ClFNO3S2 B2846675 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide CAS No. 1021020-90-5

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide

Cat. No. B2846675
CAS RN: 1021020-90-5
M. Wt: 333.78
InChI Key: OHFWBNVDRQJLAI-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes.

Scientific Research Applications

Anticancer Activity

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)acetamide derivatives have been studied for their cytotoxic activities against cancer cell lines. For instance, compounds with sulfonamide derivatives showed significant anticancer activity against breast and colon cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).

PI3K/mTOR Inhibition

The compound has been investigated for its inhibitory effects on PI3Kα and mTOR, crucial targets in cancer therapy. Modifications to enhance metabolic stability while maintaining in vitro potency and in vivo efficacy have been explored, demonstrating the compound's relevance in developing more effective cancer treatments (Stec et al., 2011).

Antiepileptic Drug Development

In the development of antiepileptic drugs (AEDs), derivatives of this compound have been identified as broad-spectrum AED candidates. These efforts aim to improve the ADME profile and metabolic stability, offering new scaffolds for AED development (Tanaka et al., 2019).

Anti-inflammatory Activity

Derivatives of the compound have shown significant anti-inflammatory activities. Such studies contribute to understanding how structural modifications impact their therapeutic potential in treating inflammatory conditions (Sunder & Maleraju, 2013).

Immune Modulation

The compound's derivatives have demonstrated the capability to modulate the immune response, enhancing the effectiveness of the immune system against tumors. This aspect opens up avenues for using such compounds as immunoadjuvants in cancer therapy (Wang et al., 2004).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of this compound derivatives against various bacterial and fungal strains. Such studies are crucial for developing new antimicrobial agents in the fight against resistant pathogens (Badiger et al., 2013).

Urease Inhibition

The exploration of these compounds for their urease inhibition activity represents another dimension of their pharmacological applications. This is particularly relevant in the development of treatments for diseases caused by urease-producing pathogens (Noreen et al., 2015).

Immunopotentiator

Studies have shown that certain derivatives can act as immunopotentiators, enhancing the host's immune response to tumors and potentially improving the effectiveness of cancer treatments (Wang et al., 1988).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3S2/c13-10-5-6-12(19-10)20(17,18)7-11(16)15-9-4-2-1-3-8(9)14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFWBNVDRQJLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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